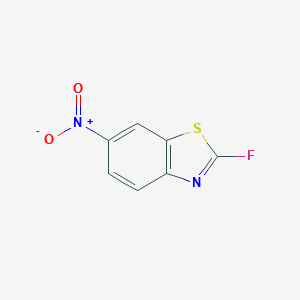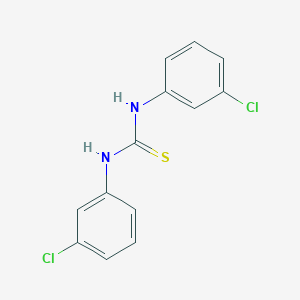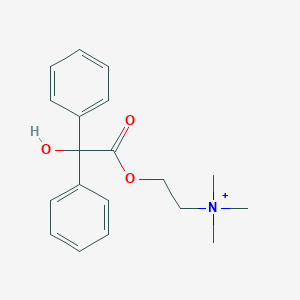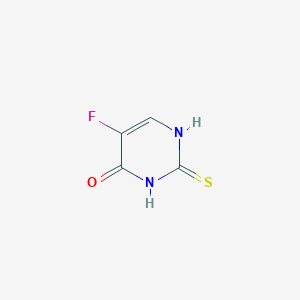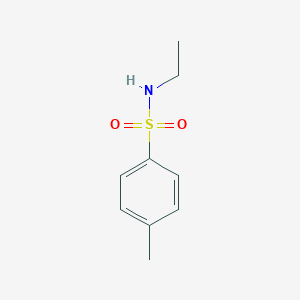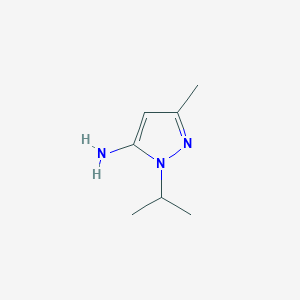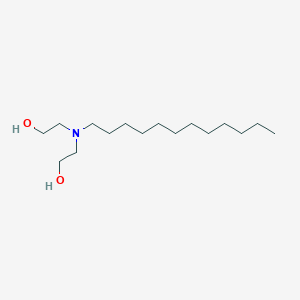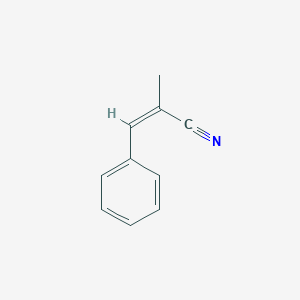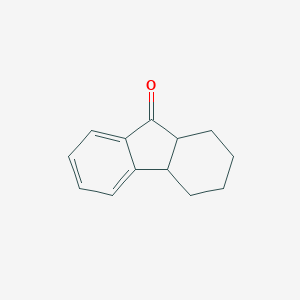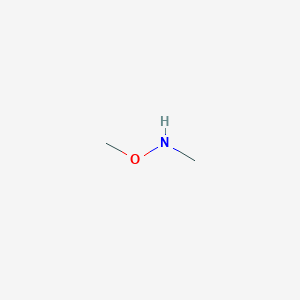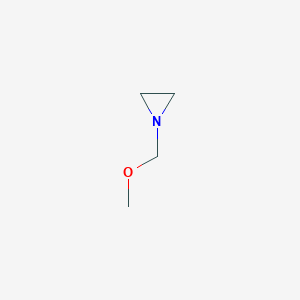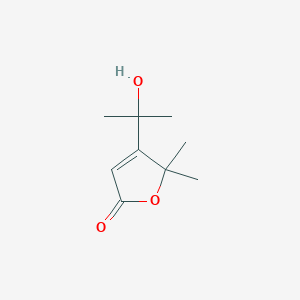
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one, also known as HDMF, is a furan derivative that has attracted attention due to its unique chemical properties and potential applications in various fields. HDMF is synthesized through a multistep reaction process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is not fully understood, but it is believed to be due to its antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This mechanism of action makes this compound a potential candidate for the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one in lab experiments is its relatively simple synthesis process. This compound is also stable under a range of conditions, which makes it easy to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. One potential direction is to further investigate its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Another potential direction is to explore its antimicrobial properties and potential use as a food preservative. Additionally, this compound can be used as a starting material for the synthesis of various bioactive compounds, which opens up a range of possibilities for future research.
Synthesis Methods
The synthesis of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves a multistep reaction process that starts with the reaction of 2,5-dimethylfuran with formaldehyde to produce 4,5-dimethyl-2-furancarboxaldehyde. This intermediate is then reacted with acetone in the presence of a base catalyst to form this compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a food preservative due to its antimicrobial properties. In addition, this compound has been used as a starting material for the synthesis of various bioactive compounds.
properties
CAS RN |
1197-79-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)6-5-7(10)12-9(6,3)4/h5,11H,1-4H3 |
InChI Key |
YAXNBSGQYMGDCL-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
Canonical SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
synonyms |
2(5H)-Furanone, 4-(1-hydroxy-1-methylethyl)-5,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



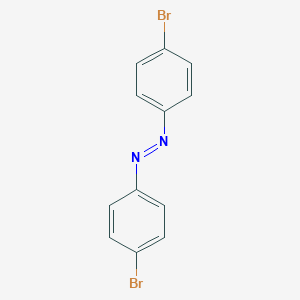
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
